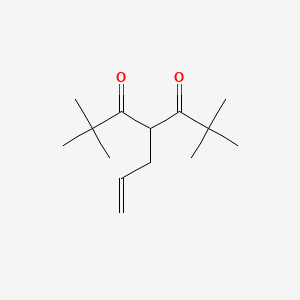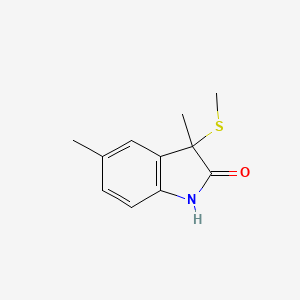
1,1-Dioctadecylpiperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioctadecylpiperidin-1-ium chloride: is a quaternary ammonium compound that features a piperidine ring substituted with two octadecyl groups and a chloride anion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dioctadecylpiperidin-1-ium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of piperidine with octadecyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions to ensure complete quaternization. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of production.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioctadecylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form piperidine and octadecanol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetone or acetonitrile with the addition of the desired anion source.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include 1,1-Dioctadecylpiperidin-1-ium bromide or iodide.
Oxidation Reactions: Products include N-oxides of this compound.
Reduction Reactions: Products include secondary amines and alcohols.
Scientific Research Applications
1,1-Dioctadecylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1,1-Dioctadecylpiperidin-1-ium chloride is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. In biological systems, it can interact with cell membranes, leading to increased permeability and potential antimicrobial effects.
Comparison with Similar Compounds
1-Dodecylpyridinium chloride: Another quaternary ammonium compound with a shorter alkyl chain.
Cetylpyridinium chloride: A widely used antiseptic with a similar structure but different alkyl chain length.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, used as a disinfectant.
Uniqueness: 1,1-Dioctadecylpiperidin-1-ium chloride is unique due to its long octadecyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring strong surfactant properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61550-95-6 |
|---|---|
Molecular Formula |
C41H84ClN |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
1,1-dioctadecylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C41H84N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38-42(40-36-33-37-41-42)39-35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-41H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VIVCEUZLQDOOQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCCCC1)CCCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569847.png)

![2H-Indol-2-one, 5-bromo-3-[(2-bromophenyl)imino]-1,3-dihydro-](/img/structure/B14569851.png)

